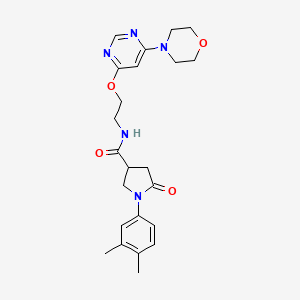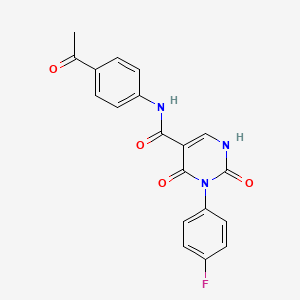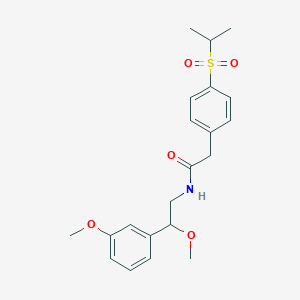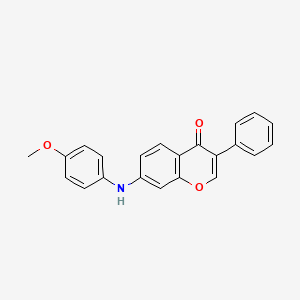
(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 150-153°C .Wirkmechanismus
The mechanism of action of (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate involves the inhibition of various enzymes such as protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play a crucial role in various physiological and pathological processes such as cell proliferation, differentiation, apoptosis, and inflammation. By inhibiting these enzymes, this compound can modulate various cellular signaling pathways and gene expression profiles, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, inhibit neuroinflammation and oxidative stress in animal models of neurodegenerative disorders, and reduce inflammation and fibrosis in animal models of inflammatory diseases. However, further studies are needed to elucidate the exact mechanisms underlying these effects and to evaluate their potential clinical significance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate is its potent inhibitory activity against various enzymes involved in various physiological and pathological processes. This makes it a valuable tool for investigating the role of these enzymes in various diseases and for developing new therapeutic agents targeting these enzymes. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate. Firstly, further studies are needed to elucidate the exact mechanisms underlying its biochemical and physiological effects and to evaluate its potential clinical significance. Secondly, new analogs and derivatives of this compound can be synthesized and evaluated for their potential therapeutic applications. Thirdly, its potential applications in other fields such as biochemistry and materials science can be explored. Finally, new methods for improving its solubility and bioavailability can be developed to enhance its efficacy in vivo.
Synthesemethoden
The synthesis method of (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate involves the reaction of 5-nitropyridine-2-carboxylic acid with (1-Cyanoindolizin-2-yl)methylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1,3-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play a crucial role in various physiological and pathological processes such as cell proliferation, differentiation, apoptosis, and inflammation. Therefore, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(1-cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c17-7-13-11(9-19-6-2-1-3-15(13)19)10-24-16(21)14-5-4-12(8-18-14)20(22)23/h1-6,8-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQIISUDXFHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)COC(=O)C3=NC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)
![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)
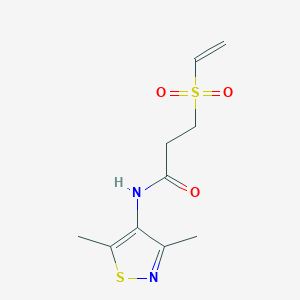
![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)
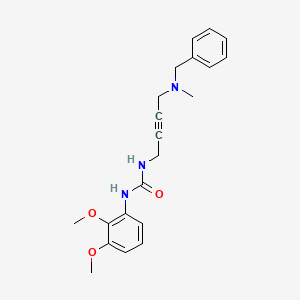
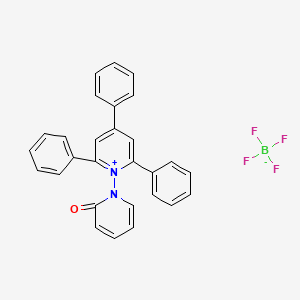
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
